(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride
Description
Properties
CAS No. |
1217443-60-1 |
|---|---|
Molecular Formula |
C9H13ClFN |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
HJMGPKQOWKNPAE-FJXQXJEOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H](C)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Methylation: The methyl group is introduced at the 5-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Chiral Amine Formation: The chiral amine is formed through asymmetric reduction of the corresponding ketone using chiral catalysts or by employing chiral auxiliaries.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide or amine groups under appropriate conditions.
Acylation: The amine group can be acylated to form amides using acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide, amines, and thiols.
Acylation: Acyl chlorides, anhydrides, and carboxylic acids.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alkanes, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Acylation: Amides.
Scientific Research Applications
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The following table compares (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride with structurally related compounds, emphasizing substituent positions and functional group differences:
Key Observations:
- Enantiomeric Differences : The (R)-enantiomer (CAS 1217465-66-1) shares identical physical properties but may exhibit divergent pharmacological activity due to stereospecific receptor interactions .
- Halogen Positioning : Chloro substituents (e.g., in CAS 1257106-65-2) introduce stronger electron-withdrawing effects than fluorine, altering electronic properties and reactivity .
Biological Activity
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is characterized by a fluorinated aromatic ring, which enhances its lipophilicity and binding affinity to various biological targets. The presence of the fluorine atom may influence its pharmacokinetic properties, making it a candidate for further pharmacological studies.
The mechanism of action for (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin receptors, which are critical in various physiological processes.
Key Points:
- Binding Affinity : The fluorine substituent increases the compound's binding affinity to certain receptors.
- Receptor Interaction : Initial studies suggest potential interactions with serotonin receptors (5-HT2AR and 5-HT2CR), which are involved in mood regulation and other central nervous system functions.
In Vitro Studies
Research has demonstrated that (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride exhibits significant biological activity in vitro. For instance:
- Agonist Activity : It has been studied for its agonist activity at serotonin receptors, showing varying potencies depending on structural modifications.
- Enzyme Interaction : The compound may also interact with specific enzymes, potentially influencing metabolic pathways.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo research is essential for understanding the compound's efficacy and safety profile. Current investigations focus on:
- Therapeutic Potential : Its role as a precursor in synthesizing pharmaceutical compounds suggests potential applications in treating neurological disorders.
- Toxicology : Ongoing studies are assessing the toxicity profile to establish safe dosage ranges.
Case Studies and Research Findings
Several studies have highlighted the biological activity of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride:
- Study on Serotonin Receptors :
| Compound | 5-HT2AR Agonist Potency | 5-HT2CR Agonist Potency | Selectivity |
|---|---|---|---|
| (S)-1 | High | Low | High |
| (R)-1 | Low | Moderate | Moderate |
| (S)-2 | Moderate | Low | Moderate |
- Pharmacokinetic Studies :
- Toxicological Assessments :
Q & A
Basic Research Questions
Q. What are the recommended methods for enantioselective synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride?
- Methodology : Chiral resolution or asymmetric synthesis is typically employed. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during the formation of the amine bond. The (S)-enantiomer may be isolated via crystallization with chiral counterions or chromatographic separation using chiral stationary phases .
- Validation : Confirm enantiomeric purity via polarimetry, chiral HPLC (e.g., Chiralpak® columns), or NMR with chiral solvating agents.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Key Protocols :
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Store in a sealed container under dry, inert conditions (argon or nitrogen) to prevent degradation .
Q. How can researchers purify (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride to ≥95% purity?
- Purification Steps :
Recrystallization : Use solvents like ethanol/water or acetone/hexane.
Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane.
Lyophilization : For final drying to remove residual solvents .
- Purity Verification : LC-MS or NMR to confirm absence of byproducts (e.g., diastereomers or unreacted precursors) .
Advanced Research Questions
Q. How do stereochemical differences between (S)- and (R)-enantiomers affect pharmacological activity?
- Case Study : Analogous to phenylephrine hydrochloride enantiomers, the (S)-form may exhibit distinct receptor binding affinities due to spatial alignment of the fluorine and methyl groups. In vitro assays (e.g., radioligand binding) can quantify selectivity for target receptors .
- Data Interpretation : Activity discrepancies >10-fold between enantiomers suggest stereospecific interactions, necessitating separate pharmacological profiling .
Q. What analytical techniques are optimal for quantifying enantiomeric excess (ee) in synthesized batches?
- Techniques :
| Method | Detection Limit | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | 0.1% ee | High resolution | Costly columns |
| NMR with Chiral Shift Reagents | 2-5% ee | No derivatization | Low sensitivity |
| Polarimetry | 1% ee | Rapid screening | Requires pure sample |
Q. How should researchers reconcile conflicting safety data (e.g., GHS classifications vs. "no known hazards")?
- Resolution Strategy :
Contextual Analysis : Differences may arise from testing conditions (e.g., concentration, exposure duration). For example, reports "no known hazards" for a structurally similar compound, while classifies analogs as toxic due to fluorine-related reactivity .
Empirical Testing : Conduct acute toxicity assays (e.g., zebrafish embryo tests) and compare results with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
